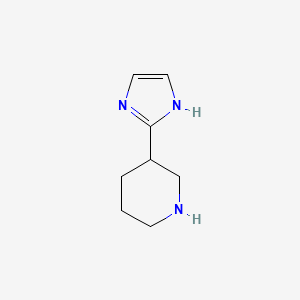

3-(1H-imidazol-2-yl)piperidine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(1H-imidazol-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-7(6-9-3-1)8-10-4-5-11-8/h4-5,7,9H,1-3,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZKRYFTIHMWBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80534434 | |

| Record name | 3-(1H-Imidazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90747-55-0 | |

| Record name | 3-(1H-Imidazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-imidazol-2-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(1H-imidazol-2-yl)piperidine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Medicinal Chemistry of 3-(1H-imidazol-2-yl)piperidine

Introduction

The this compound scaffold represents a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry communities. This structure combines the basic, saturated piperidine ring with the aromatic, amphiprotic imidazole ring, creating a versatile building block for drug discovery. The unique stereoelectronic properties of these two rings confer upon the molecule the ability to engage in a wide array of biological interactions, making it a cornerstone for the development of novel therapeutics targeting various receptors and enzymes.

This guide provides a comprehensive overview of the core chemical properties, synthesis, and pharmacological relevance of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Core Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a piperidine ring substituted at the 3-position with an imidazole ring linked via its C2 carbon. This arrangement creates a chiral center at the C3 position of the piperidine ring, meaning the molecule can exist as (R) and (S) enantiomers.

Key Identifiers and Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Properties such as acidity (pKa), lipophilicity (logP), and molecular size influence absorption, distribution, metabolism, and excretion (ADME). The data below, largely derived from predictive models, provides a foundational understanding of the molecule's characteristics.[1][2]

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃ | PubChem[1] |

| Molecular Weight | 151.21 g/mol | PubChem[1] |

| CAS Number | 90747-55-0 | ChemicalBook[2] |

| Predicted XlogP | 0.2 | PubChem[1] |

| Predicted pKa | 14.05 ± 0.10 | ChemicalBook[2] |

| Predicted Boiling Point | 375.9 ± 35.0 °C | ChemicalBook[2] |

| Predicted Density | 1.094 ± 0.06 g/cm³ | ChemicalBook[2] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

Expert Insight: The predicted pKa of ~14 is likely associated with the N-H proton on the imidazole ring, while the piperidine nitrogen will have a pKa in the typical range for secondary amines (~10-11), making it protonated at physiological pH. The low predicted XlogP value of 0.2 suggests a high degree of hydrophilicity. This is a critical consideration for drug design, as it impacts membrane permeability and solubility. Modifications to the scaffold are often necessary to balance this hydrophilicity for optimal ADME properties.

Synthesis and Reactivity

The synthesis of this compound and its derivatives can be approached through several established organic chemistry methodologies. A common strategy involves the construction of the imidazole ring from a suitably functionalized piperidine precursor.

Generalized Synthetic Workflow

A prevalent method for forming the 2-substituted imidazole ring is the condensation of a diamine with an aldehyde, followed by oxidation. In this context, the synthesis can be conceptualized as starting from a protected piperidine derivative containing a carboxylic acid or aldehyde equivalent at the 3-position, which is then elaborated to form the imidazole ring.

References

Elucidating the Molecular Architecture of 3-(1H-imidazol-2-yl)piperidine: A Multi-Modal Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. 3-(1H-imidazol-2-yl)piperidine, a heterocyclic compound featuring both a saturated piperidine ring and an aromatic imidazole moiety, presents a unique characterization challenge. Its potential as a scaffold in medicinal chemistry necessitates an unambiguous determination of its constitution and connectivity. This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this molecule. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, demonstrating how a synergistic application of Mass Spectrometry, FT-IR, and advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system for structural confirmation. The final, unequivocal proof via X-ray crystallography is also discussed as the gold standard.

Introduction: The Rationale for Rigorous Elucidation

The this compound scaffold is of significant interest due to the prevalence of both piperidine and imidazole rings in pharmacologically active compounds.[1][2] The piperidine ring offers a flexible, three-dimensional structure ideal for targeting biological receptors, while the imidazole ring can participate in hydrogen bonding and metal coordination, crucial for enzyme inhibition and receptor binding.[3] However, synthetic ambiguity can arise, particularly concerning the point of attachment between the two rings. Isomers, such as 3-(1H-imidazol-1-yl)piperidine[4] or 4-(1H-imidazol-2-yl)piperidine, could potentially form as synthetic byproducts. Therefore, a robust and orthogonal analytical workflow is not merely academic but essential for ensuring the integrity of research and development programs. This guide outlines such a workflow.

The Analytical Workflow: A Foundational Strategy

The structure elucidation process is a logical progression, starting with broad-stroke information and progressively refining our understanding with high-resolution techniques. Each step provides a piece of the puzzle, and the congruence of all data is what builds confidence in the final assignment.

Caption: Overall workflow for the structure elucidation of this compound.

Mass Spectrometry (MS): Confirming the Elemental Composition

The first step is to confirm that the synthesized compound has the correct molecular weight and, by extension, the correct molecular formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the technique of choice for this purpose.

Rationale: ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion, typically the protonated species [M+H]⁺. HRMS provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental formula.

Experimental Protocol (ESI-HRMS):

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water with 0.1% formic acid.

-

Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire the spectrum in positive ion mode.

-

Analyze the data to find the monoisotopic mass of the [M+H]⁺ ion.

-

Use the instrument's software to predict the molecular formula based on the accurate mass and compare it to the theoretical value.

Data Presentation & Interpretation:

| Parameter | Theoretical Value | Observed Value | Interpretation |

| Molecular Formula | C₈H₁₃N₃ | C₈H₁₃N₃ | Confirmed elemental composition. |

| Monoisotopic Mass | 151.1110 g/mol | - | Theoretical mass of the neutral molecule. |

| [M+H]⁺ (m/z) | 152.1182 | ~152.1180 | The observed protonated molecular ion confirms the molecular weight.[5] |

| [M+Na]⁺ (m/z) | 174.1002 | ~174.1000 | Often observed sodium adduct, further supporting the molecular weight.[5] |

The observation of an ion with an m/z value matching the theoretical [M+H]⁺ within a narrow mass tolerance (e.g., < 5 ppm) provides strong evidence for the correct elemental composition. Studies on imidazole derivatives in mass spectrometry show that the imidazole ring itself is quite stable, with fragmentation often involving the loss of substituents.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the N-H bonds of both the piperidine and imidazole rings, as well as C-H and C-N bonds.

Rationale: Specific chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation. By identifying these absorption bands, we can confirm the presence of key functional groups and gain confidence that we have the correct general structure.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Data Presentation & Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| ~3400 - 3200 | Broad, Medium | N-H Stretch | Confirms presence of secondary amine (piperidine) and imidazole N-H.[8] |

| ~3150 - 3050 | Weak-Medium | Aromatic C-H Stretch | Indicates the C-H bonds on the imidazole ring. |

| ~2950 - 2800 | Strong | Aliphatic C-H Stretch | Confirms the CH₂ groups of the piperidine ring. |

| ~1650 - 1550 | Medium | C=N / C=C Stretch | Characteristic stretching vibrations of the imidazole ring.[9] |

| ~1350 - 1250 | Medium | C-N Stretch | Relates to the C-N bonds in both the piperidine and imidazole rings. |

The presence of these key bands provides strong, albeit non-specific, evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[10] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously determine the atomic connectivity of this compound.[11][12]

Rationale: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), and interactions between neighboring nuclei (J-coupling) cause signals to split. By analyzing these parameters, we can piece the molecule together atom by atom.

Experimental Protocol (General):

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable N-H protons).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} NMR spectrum.

-

Perform a suite of 2D NMR experiments: COSY, HSQC, and HMBC.[13]

1D NMR: ¹H and ¹³C Spectra

-

¹H NMR Interpretation: The ¹H NMR spectrum provides the first detailed look at the proton environments. We expect to see complex signals in the aliphatic region (1.5-3.5 ppm) for the nine piperidine protons and two signals in the aromatic region (6.5-7.5 ppm) for the two equivalent C-H protons of the imidazole ring. The two N-H protons will likely appear as broad signals that can be confirmed by D₂O exchange.

-

¹³C NMR Interpretation: The ¹³C NMR spectrum will show the number of unique carbon environments. For the expected C₂ symmetry of the imidazole ring (on the NMR timescale), we anticipate 6 distinct signals: 4 for the piperidine ring carbons and 2 for the imidazole ring carbons (one for the two equivalent C-H carbons and one for the C-N=C carbon).

Predicted NMR Data (in DMSO-d₆):

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| H-4', H-5' | ~6.8 | s | 2H | Imidazole CH |

| N-H | ~11.8 | br s | 1H | Imidazole NH |

| N-H | ~3.0 | br s | 1H | Piperidine NH |

| Piperidine H's | ~1.5-3.5 | m | 9H | C2, C3, C4, C5, C6-H |

| ¹³C NMR | δ (ppm) | Assignment |

| C-2' | ~145 | Imidazole C=N |

| C-4', C-5' | ~120 | Imidazole CH |

| C-2, C-6 | ~45-50 | Piperidine CH₂ |

| C-3 | ~40-45 | Piperidine CH |

| C-4, C-5 | ~25-30 | Piperidine CH₂ |

2D NMR: Assembling the Pieces

While 1D NMR suggests the presence of the two ring systems, 2D NMR is required to prove their connectivity.[14]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It will be instrumental in tracing the connectivity of the protons around the piperidine ring.

Caption: Expected COSY correlations for the piperidine ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached (a one-bond correlation). This allows for the definitive assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): The Keystone Experiment. The HMBC experiment is the most critical for proving the overall structure, as it shows correlations between protons and carbons over two or three bonds.[15] This is how we will definitively link the piperidine and imidazole rings.

The key correlations we are looking for are:

-

A correlation from the proton on C3 of the piperidine ring (H3) to the C2 carbon of the imidazole ring (C2').

-

Correlations from the protons on C2 and C4 of the piperidine ring to C2' of the imidazole.

-

A correlation from the imidazole C-H protons (H4'/H5') to the C3 carbon of the piperidine ring.

Caption: Key HMBC correlations confirming the link between the piperidine and imidazole rings.

The observation of these specific cross-peaks in the HMBC spectrum provides irrefutable evidence that the imidazole ring is attached at the C3 position of the piperidine ring via its C2 position.

X-ray Crystallography: The Ultimate Confirmation

While the combination of MS and NMR provides a definitive structure in solution, single-crystal X-ray crystallography offers the gold standard for absolute structural proof in the solid state.[16]

Rationale: This technique involves diffracting X-rays off a single, well-ordered crystal. The diffraction pattern can be mathematically reconstructed to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom and confirming bond lengths, bond angles, and stereochemistry.[17]

Experimental Protocol (Brief):

-

Grow a single, diffraction-quality crystal of the compound. This is often the most challenging step and can involve screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Mount the crystal on a goniometer in an X-ray diffractometer.

-

Collect diffraction data by rotating the crystal in the X-ray beam.

-

Process the data and solve the structure using specialized software.

A successful crystal structure analysis not only confirms the connectivity established by NMR but also provides detailed information about the molecule's conformation in the solid state.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. Mass spectrometry confirms the molecular formula, and FT-IR identifies the constituent functional groups. The core of the elucidation lies in a comprehensive suite of NMR experiments. 1D NMR provides an initial census of proton and carbon environments, COSY traces the spin systems within the piperidine ring, and HSQC links protons to their carbons. Ultimately, the HMBC experiment serves as the keystone, providing the long-range correlation data necessary to irrefutably link the two heterocyclic rings at the correct positions. While X-ray crystallography can provide the ultimate confirmation, the described spectroscopic workflow, when properly executed and interpreted, constitutes a robust and self-validating method for the unambiguous structural determination of this compound, ensuring the scientific integrity of any subsequent research or development efforts.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 867007-94-1|3-(1H-Imidazol-1-yl)piperidine|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C8H13N3) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. researchgate.net [researchgate.net]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders [mdpi.com]

- 17. Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine | European Journal of Chemistry [eurjchem.com]

An In-depth Technical Guide to 3-(1H-imidazol-2-yl)piperidine (CAS 90747-55-0)

A Keystone Scaffold for Modern Drug Discovery

This guide offers a comprehensive technical overview of 3-(1H-imidazol-2-yl)piperidine, a heterocyclic compound of significant interest to researchers and drug development professionals. By dissecting its chemical properties, synthesis, and potential pharmacological applications, we aim to provide a foundational resource for its exploration in medicinal chemistry.

Introduction: A Privileged Structure in Medicinal Chemistry

This compound (CAS 90747-55-0) is a small molecule that incorporates two key pharmacophores: the piperidine ring and the imidazole ring. The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its ability to confer desirable physicochemical properties such as basicity and lipophilicity, which can enhance a molecule's pharmacokinetic profile.[1] Similarly, the imidazole ring is a versatile heterocycle present in numerous biologically active compounds, capable of participating in various non-covalent interactions with biological targets.[2] The strategic combination of these two scaffolds in this compound presents a unique opportunity for the development of novel therapeutics targeting a range of biological pathways.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological systems and for the design of analytical and formulation strategies.

| Property | Value | Source |

| CAS Number | 90747-55-0 | Internal Data |

| Molecular Formula | C₈H₁₃N₃ | Internal Data |

| Molecular Weight | 151.21 g/mol | Internal Data |

| Appearance | Off-white to yellow solid (predicted) | Inferred |

| Boiling Point | 375.9 °C at 760 mmHg (predicted) | ChemBridge Corporation |

| Density | 1.094 g/cm³ (predicted) | ChemBridge Corporation |

| pKa | Basic (piperidine nitrogen), Weakly basic (imidazole nitrogen) | Inferred from structure |

| LogP | 0.2 (predicted) | PubChem |

Synthesis and Characterization

Caption: Proposed synthesis of this compound.

Proposed Synthetic Protocol

Step 1: Reaction of Piperidine-3-carboximidamide with Glyoxal

-

To a solution of piperidine-3-carboximidamide hydrochloride (1 equivalent) in a suitable solvent such as ethanol, add a base (e.g., sodium bicarbonate, 1.1 equivalents) to liberate the free base.

-

Add an aqueous solution of glyoxal (40%, 1 equivalent) dropwise to the reaction mixture at room temperature.

-

Stir the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The formation of an intermediate adduct is expected.

Step 2: Cyclization and Dehydration to form this compound

-

Upon completion of the initial reaction, adjust the pH of the mixture to acidic conditions (pH 4-5) using a mild acid like acetic acid.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) for 6-8 hours to promote cyclization and subsequent dehydration.

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound.

Analytical Characterization

The structural confirmation of the synthesized this compound would be achieved through standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the piperidine and imidazole protons. The piperidine ring protons would appear as a series of multiplets in the upfield region, while the imidazole protons would resonate in the downfield aromatic region. The NH protons of both rings would likely appear as broad singlets.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the carbons of the piperidine and imidazole rings. The chemical shifts would be consistent with the electronic environment of each carbon atom.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 152.1182.[3] The fragmentation pattern would likely involve cleavage of the piperidine ring and loss of small neutral molecules.[3][4]

Pharmacology and Potential Therapeutic Applications

The unique structural combination of a piperidine and an imidazole ring in this compound suggests a high potential for biological activity. Based on studies of structurally related compounds, several therapeutic avenues can be envisaged.

Aromatase Inhibition

Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for the treatment of hormone-dependent breast cancer.[5] Several non-steroidal aromatase inhibitors feature an imidazole or triazole moiety that coordinates with the heme iron of the enzyme.[5] The imidazole ring in this compound could similarly interact with the aromatase active site, while the piperidine scaffold can be functionalized to optimize binding and pharmacokinetic properties.[6][7]

Caption: Proposed mechanism of aromatase inhibition.

Histamine H₃ Receptor Antagonism

The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H₃ receptor are being investigated for the treatment of various neurological and psychiatric disorders. The imidazole ring is a key feature of histamine and many H₃ receptor ligands. The this compound scaffold could serve as a basis for the design of novel H₃ receptor antagonists.[8][9]

Delta-Opioid Receptor Agonism

The delta-opioid receptor is a target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists.[10] Several classes of non-peptidic delta-opioid agonists incorporate a piperidine or piperazine ring. The imidazolylpiperidine scaffold has been explored for its potential as a delta-opioid receptor agonist, suggesting another promising therapeutic application for this compound and its derivatives.[10][11]

Experimental Protocols

HPLC Method for Purity Assessment

A robust High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of this compound. Given its basic nature, a reversed-phase method with a suitable buffer and a base-deactivated column would be appropriate.[12][13]

Caption: General workflow for HPLC analysis.

Chromatographic Conditions (Proposed):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A suitable gradient from low to high percentage of Mobile Phase B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Column Temperature: 25 °C.

In Vitro Aromatase Inhibition Assay

To evaluate the potential of this compound as an aromatase inhibitor, a commercially available fluorescence-based assay kit can be utilized.

Protocol Outline:

-

Prepare a solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the human recombinant aromatase enzyme and the fluorescent substrate.

-

Add varying concentrations of the test compound and a known aromatase inhibitor (e.g., letrozole) as a positive control.

-

Incubate the plate at the recommended temperature for the specified time.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value for the test compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule with considerable potential in the field of drug discovery. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a range of possible pharmacological activities, including aromatase inhibition, histamine H₃ receptor antagonism, and delta-opioid receptor agonism. This guide provides a foundational framework for researchers to embark on the further investigation and development of this promising compound.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. scielo.br [scielo.br]

- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Molecular Modeling Studies of a Novel Benzimidazole as an Aromatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, a novel class of selective delta-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. welch-us.com [welch-us.com]

An In-Depth Technical Guide to the Synthesis of 3-(1H-imidazol-2-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 3-(1H-imidazol-2-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The guide delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the construction of this molecule. By focusing on a convergent synthetic strategy that leverages the classical Debus-Radziszewski imidazole synthesis, this document offers a practical and scientifically rigorous resource for researchers engaged in the design and synthesis of novel therapeutic agents. The methodologies presented are supported by in-depth explanations of the chemical principles at play, ensuring a thorough understanding of the synthetic process.

Introduction: The Significance of the this compound Scaffold

The fusion of piperidine and imidazole rings in the form of this compound creates a unique three-dimensional structure with a rich pharmacophoric profile. The piperidine moiety, a ubiquitous feature in many natural products and pharmaceuticals, provides a basic nitrogen center and a flexible saturated ring system that can be readily functionalized to modulate physicochemical properties and target interactions.[1] The imidazole ring, another privileged heterocyclic motif, offers a combination of hydrogen bond donors and acceptors, as well as the potential for aromatic and coordination interactions. This combination of features makes this compound and its derivatives attractive scaffolds for the development of a wide range of therapeutic agents.

Strategic Approach: A Convergent Synthesis

The synthesis of this compound is most effectively approached through a convergent strategy. This involves the separate synthesis of a suitably protected piperidine precursor which is then used to construct the imidazole ring. This approach allows for greater flexibility in the introduction of substituents on either the piperidine or imidazole rings and often leads to higher overall yields compared to linear syntheses.

A key consideration in this strategy is the protection of the piperidine nitrogen. The secondary amine of the piperidine ring is nucleophilic and can interfere with the reactions used to form the imidazole ring. Therefore, the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is essential. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions at the final stage of the synthesis.

Core Synthesis: The Debus-Radziszewski Imidazole Synthesis

The cornerstone of the presented synthetic route is the Debus-Radziszewski imidazole synthesis, a classic and versatile method for the construction of imidazole rings.[2][3][4] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (such as glyoxal), an aldehyde, and ammonia. In our targeted synthesis, the aldehyde component is a protected piperidine-3-carboxaldehyde.

The general mechanism of the Debus-Radziszewski synthesis is believed to proceed in two main stages:

-

Formation of a Diimine Intermediate: The 1,2-dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate.

-

Condensation with the Aldehyde: The diimine intermediate then condenses with the aldehyde to form the imidazole ring through a series of cyclization and dehydration steps.

This one-pot reaction provides an efficient means of constructing the imidazole ring directly onto the piperidine scaffold.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound, starting from commercially available materials.

Synthesis of tert-Butyl 3-Formylpiperidine-1-carboxylate

The starting material for the imidazole ring formation is the N-Boc protected piperidine-3-carboxaldehyde. This can be prepared from the corresponding alcohol via oxidation.

Protocol:

-

To a solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir the mixture vigorously for 30 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-formylpiperidine-1-carboxylate as a colorless oil.

Synthesis of tert-Butyl this compound-1-carboxylate

This key step utilizes the Debus-Radziszewski reaction to construct the imidazole ring.

Protocol:

-

To a solution of tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq) in a mixture of methanol and aqueous ammonia (e.g., 28% solution) at 0 °C, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 60-70 °C) for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in DCM) to yield tert-butyl this compound-1-carboxylate.

Deprotection to Yield this compound

The final step involves the removal of the Boc protecting group to afford the target compound.

Protocol:

-

Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

If using HCl/dioxane, the product will be the hydrochloride salt. If using TFA, the trifluoroacetate salt is formed.

-

To obtain the free base, dissolve the salt in water and basify with a suitable base (e.g., sodium hydroxide or sodium carbonate) to pH > 10.

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM or a mixture of chloroform and isopropanol).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give this compound as the final product.

Data Presentation

| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |

| 4.1 | tert-Butyl 3-formylpiperidine-1-carboxylate | tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | Dess-Martin periodinane | 85-95 |

| 4.2 | tert-Butyl this compound-1-carboxylate | tert-Butyl 3-formylpiperidine-1-carboxylate | Glyoxal, Ammonia | 50-70 |

| 4.3 | This compound | tert-Butyl this compound-1-carboxylate | HCl or TFA | >95 |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and adaptable method for the preparation of this compound. The use of the robust Debus-Radziszewski reaction allows for the efficient construction of the core imidazole ring, while the implementation of a protecting group strategy ensures a clean and high-yielding synthesis. This foundational molecule serves as a valuable starting point for the development of a diverse range of derivatives with potential applications in drug discovery. Future work in this area could focus on the development of asymmetric syntheses to access enantiomerically pure forms of this scaffold, as well as the exploration of alternative methods for imidazole ring formation that may offer milder reaction conditions or improved substrate scope.

References

- 1. WO2016087352A1 - Novel piperidine derivatives - Google Patents [patents.google.com]

- 2. tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Patent US-7786306-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to 3-(1H-imidazol-2-yl)piperidine Derivatives and Analogs

A Senior Application Scientist's Synthesis of Core Principles and Practical Methodologies for Researchers, Scientists, and Drug Development Professionals.

The 3-(1H-imidazol-2-yl)piperidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a basic piperidine ring and an aromatic imidazole moiety allows for diverse interactions with various biological targets. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of these derivatives, offering both foundational knowledge and practical insights for researchers in drug discovery and development.

The Strategic Importance of the this compound Core

The piperidine ring, a ubiquitous saturated heterocycle in pharmaceuticals, offers a versatile scaffold that can be readily functionalized to modulate physicochemical properties such as lipophilicity and basicity, which are critical for pharmacokinetic profiles.[1][2] The imidazole ring, an aromatic heterocycle with both hydrogen bond donor and acceptor capabilities, is a key pharmacophoric element in many endogenous molecules and drugs, enabling crucial binding interactions with protein targets. The linkage of the imidazole at the 2-position to the 3-position of the piperidine ring creates a specific spatial arrangement of these two key pharmacophores, predisposing these molecules to interact with a range of receptors and enzymes.

Synthetic Strategies: Constructing the Core and its Analogs

The synthesis of this compound derivatives typically involves multi-step sequences that allow for the introduction of diversity at various positions of both the piperidine and imidazole rings. A general and adaptable synthetic approach is outlined below.

General Synthetic Workflow

A common strategy for the synthesis of the this compound core involves the condensation of a suitably protected 3-aminopiperidine derivative with an imidazole-2-carboxaldehyde or a related electrophilic imidazole species. Subsequent modifications of the piperidine nitrogen and the imidazole ring allow for the generation of a diverse library of analogs.

Caption: A generalized workflow for the synthesis of this compound analogs.

Exemplary Protocol: Synthesis of a Representative Derivative

The following protocol details the synthesis of a generic this compound derivative, illustrating the key chemical transformations. This protocol is a composite of established synthetic methodologies.[3][4][5]

Step 1: Synthesis of N-Boc-3-aminopiperidine

-

To a solution of 3-aminopiperidine dihydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to neutralize the salt.

-

Add di-tert-butyl dicarbonate (Boc)₂O dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work up the reaction by washing with aqueous solutions and purify the product by column chromatography to yield N-Boc-3-aminopiperidine.

Step 2: Synthesis of 1H-imidazole-2-carbaldehyde

-

This can be achieved through various methods, including the oxidation of 2-(hydroxymethyl)imidazole or formylation of an appropriately protected imidazole.

Step 3: Reductive Amination to form N-Boc-3-(1H-imidazol-2-yl)piperidine

-

Dissolve N-Boc-3-aminopiperidine and 1H-imidazole-2-carbaldehyde in a suitable solvent such as methanol or dichloroethane.

-

Add a reducing agent, for example, sodium triacetoxyborohydride (STAB), portion-wise.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction and extract the product. Purify by column chromatography.

Step 4: Deprotection of the Piperidine Nitrogen

-

Treat the N-Boc protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to remove the Boc protecting group.

-

Evaporate the solvent and excess acid to obtain the deprotected this compound salt.

Step 5: N-Alkylation/Arylation of the Piperidine

-

To a solution of the deprotected piperidine and a suitable base (e.g., triethylamine or diisopropylethylamine) in a solvent like DMF or acetonitrile, add the desired alkyl or aryl halide (or another electrophile).

-

Heat the reaction mixture as needed to drive the reaction to completion.

-

Purify the final product by column chromatography or recrystallization.

Key Biological Targets and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated significant activity at several important biological targets, primarily within the central nervous system (CNS).

Alpha-2 (α₂) Adrenergic Receptors

A significant number of this compound analogs exhibit potent agonistic activity at α₂-adrenergic receptors.[6] These receptors are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[6] Activation of α₂-adrenoceptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] This signaling cascade has numerous physiological effects, including sedation, analgesia, and a reduction in sympathetic outflow.[7]

Caption: Simplified signaling pathway of α₂-adrenergic receptor activation.

Histamine H₃ Receptors

Another prominent target for this class of compounds is the histamine H₃ receptor, where they often act as antagonists or inverse agonists.[8] The H₃ receptor is also a Gi/o-protein coupled receptor that functions as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine.[9] By blocking this receptor, H₃ antagonists increase the release of histamine and other neurotransmitters, leading to enhanced wakefulness and cognitive function.[10]

Caption: Mechanism of action of histamine H₃ receptor antagonists.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be significantly modulated by substitutions on both the piperidine and imidazole rings.

Substitutions on the Piperidine Nitrogen

The nature of the substituent on the piperidine nitrogen is a critical determinant of activity and selectivity.

-

For α₂-Adrenoceptor Agonists: Small, lipophilic groups are often favored. For instance, a methyl or ethyl group can enhance potency.

-

For Histamine H₃ Receptor Antagonists: Larger, more complex substituents are generally required. These can include aralkyl or aryloxyalkyl chains that can occupy a hydrophobic pocket in the receptor.[11]

Substitutions on the Imidazole Ring

Modifications to the imidazole ring can also have a profound impact on activity.

-

N1-Substitution: Alkylation of the N1 position of the imidazole can influence both potency and metabolic stability.

-

C4/C5-Substitution: Introduction of small substituents at the C4 or C5 positions can fine-tune receptor affinity and selectivity.

Stereochemistry

The stereochemistry at the 3-position of the piperidine ring is often crucial for activity. The (R) and (S) enantiomers can exhibit significantly different potencies and selectivities for their respective targets.

Quantitative SAR Data

The following table summarizes representative quantitative data for a hypothetical series of this compound derivatives, illustrating the impact of structural modifications on their affinity for α₂-adrenergic and histamine H₃ receptors.

| Compound ID | R (Piperidine-N) | R' (Imidazole-N1) | α₂-Adrenoceptor Kᵢ (nM) | H₃ Receptor Kᵢ (nM) |

| 1a | H | H | 500 | >10000 |

| 1b | CH₃ | H | 50 | 8500 |

| 1c | Benzyl | H | 250 | 150 |

| 1d | -(CH₂)₃-O-Ph | H | >1000 | 10 |

| 1e | CH₃ | CH₃ | 45 | 7800 |

| 1f | -(CH₂)₃-O-Ph | CH₃ | >1000 | 8 |

Data are hypothetical and for illustrative purposes only.

Therapeutic Applications and Future Directions

The diverse biological activities of this compound derivatives have positioned them as promising candidates for the treatment of a range of diseases.

-

Neurological and Psychiatric Disorders: Their ability to modulate α₂-adrenergic and histamine H₃ receptors makes them attractive for the development of treatments for conditions such as ADHD, Alzheimer's disease, schizophrenia, and pain.[10][12]

-

Oncology: Some derivatives have shown potential as anticancer agents, although the exact mechanisms are still under investigation.[13][14][15]

-

Other Indications: Research is ongoing into their potential applications in other therapeutic areas, including inflammatory and metabolic disorders.

The future of drug discovery centered on the this compound scaffold lies in the rational design of molecules with improved selectivity and pharmacokinetic profiles. A deeper understanding of the structural requirements for interacting with specific receptor subtypes will be key to developing next-generation therapeutics with enhanced efficacy and reduced side effects.

Experimental Protocols for Biological Evaluation

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds for a specific receptor (e.g., α₂-adrenoceptor or histamine H₃ receptor).

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest.

-

Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Animal Model for Cognitive Enhancement

Objective: To assess the ability of a histamine H₃ receptor antagonist to improve cognitive performance in a rodent model.

Protocol:

-

Animal Model: Use a validated animal model of cognitive impairment, such as scopolamine-induced amnesia in mice.[12]

-

Drug Administration: Administer the test compound or vehicle to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Cognitive Task: After a predetermined pretreatment time, subject the animals to a cognitive task, such as the Novel Object Recognition (NOR) test.

-

Data Collection: Record the time spent exploring the novel and familiar objects.

-

Data Analysis: Calculate a discrimination index to determine if the test compound significantly improved the animals' ability to remember the familiar object compared to the vehicle-treated group.

Conclusion

The this compound scaffold is a rich source of pharmacologically active compounds with significant therapeutic potential. A thorough understanding of the synthetic methodologies, biological targets, and structure-activity relationships is essential for the successful development of novel drugs based on this versatile chemical entity. This guide has provided a comprehensive overview of these key aspects, offering a solid foundation for researchers and drug development professionals working in this exciting area of medicinal chemistry.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-a.com [ajchem-a.com]

- 5. researchgate.net [researchgate.net]

- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 8. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histamine H3 receptors--general characterization and their function in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and pharmacological evaluation of new 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nchr.elsevierpure.com [nchr.elsevierpure.com]

The Biological Activity of 3-(1H-imidazol-2-yl)piperidine: A-Framework for Pharmacological Characterization

An In-depth Technical Guide

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs targeting the central nervous system (CNS).[1] When combined with an imidazole moiety, it frequently yields compounds with high affinity for histamine receptors. This guide focuses on the specific, yet publicly uncharacterized, molecule 3-(1H-imidazol-2-yl)piperidine . While direct biological data for this compound is not available in peer-reviewed literature, its structure strongly suggests a primary activity at the histamine H3 receptor (H3R). This document, therefore, serves as a comprehensive technical framework for researchers and drug development professionals, outlining a strategic, hypothesis-driven approach to thoroughly characterize its biological activity. We will detail the theoretical basis for its presumed mechanism of action, provide validated in-vitro and in-vivo experimental protocols, and present a logical workflow for its evaluation as a potential therapeutic agent for cognitive disorders.

Introduction and Primary Hypothesis: A Histamine H3 Receptor Antagonist/Inverse Agonist

The this compound structure contains the key pharmacophoric elements common to a large class of potent histamine H3 receptor (H3R) antagonists.[2][3] The imidazole ring provides a crucial interaction point with the receptor, while the basic piperidine nitrogen serves as a secondary binding element, often connected via a specific linker. The H3R is a Gαi-coupled presynaptic receptor that acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on a variety of non-histaminergic neurons.[4] In its role as an autoreceptor, it tonically inhibits the synthesis and release of histamine. As a heteroreceptor, it modulates the release of other critical neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[1]

Antagonists or inverse agonists of the H3R block this constitutive inhibitory activity, leading to a significant increase in the release of these neurotransmitters in key brain regions associated with arousal and cognition.[1] This pro-cognitive effect has made H3R antagonists a highly attractive target for the treatment of cognitive deficits in disorders such as Alzheimer's disease, schizophrenia, and Attention Deficit Hyperactivity Disorder (ADHD).[4]

Therefore, our primary working hypothesis is that This compound acts as a potent and selective H3R antagonist or inverse agonist. This guide outlines the definitive experimental cascade required to test this hypothesis.

Hypothesized Mechanism of Action and Signaling Pathway

The H3R is constitutively active, meaning it signals in the absence of an agonist. This signaling, via the Gαi subunit of its associated G-protein, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. An antagonist would block the action of an agonist (like histamine), while an inverse agonist would inhibit this basal, constitutive activity.

Upon binding of an inverse agonist like our hypothesized compound, the Gαi-mediated inhibition of adenylyl cyclase is relieved. This results in increased cAMP production and subsequent activation of downstream pathways. Critically, this disinhibition at the presynaptic terminal enhances the release of a host of neurotransmitters, which is the primary mechanism for the observed pro-cognitive and wake-promoting effects.

In Vitro Pharmacological Characterization Workflow

A systematic, multi-assay approach is essential to validate the compound's activity, potency, and selectivity. The following workflow provides a self-validating system, where data from each step informs the interpretation of the next.

Detailed Experimental Protocols

-

Objective: To determine the binding affinity (Ki) of the test compound for the human histamine H3 receptor.

-

Causality: This assay directly measures the ability of the compound to displace a known high-affinity radioligand from the receptor's binding site. A low Ki value indicates high binding affinity.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human H3R.

-

Radioligand: [³H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Non-specific binding control: Imetit (10 µM).

-

Test compound stock solution (e.g., 10 mM in DMSO), serially diluted.

-

96-well plates, filtration apparatus, glass fiber filters, scintillation cocktail, and liquid scintillation counter.

-

-

Methodology:

-

In a 96-well plate, combine 50 µL of assay buffer, 25 µL of radioligand solution (final concentration ~1 nM), and 25 µL of the test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For total binding wells, add 25 µL of vehicle (DMSO). For non-specific binding wells, add 25 µL of Imetit.

-

Initiate the binding reaction by adding 100 µL of the cell membrane suspension (20-40 µg protein/well).

-

Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

-

Objective: To measure the functional activity of the test compound by quantifying its effect on G-protein activation.

-

Causality: H3R activation (by an agonist) stimulates the exchange of GDP for GTP on the Gαi subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to trap and measure this activation state. An inverse agonist will decrease the basal binding of [³⁵S]GTPγS.[5]

-

Materials:

-

HEK293-hH3R cell membranes.

-

Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GDP (10 µM final concentration).

-

H3R agonist (for antagonist testing): R-α-methylhistamine.

-

Test compound at various concentrations.

-

-

Methodology:

-

Pre-incubate cell membranes (10-20 µg protein) with the test compound for 15 minutes at 30°C in the assay buffer containing GDP.

-

To determine inverse agonist activity, proceed directly to step 3. To determine antagonist activity, add the H3R agonist R-α-methylhistamine (at its EC₈₀ concentration) and incubate for another 15 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of ~0.1 nM.

-

Incubate for 60 minutes at 30°C.

-

Terminate and filter the reaction as described in the radioligand binding assay.

-

Quantify bound [³⁵S]GTPγS via scintillation counting.

-

Data is plotted as a percentage of basal (for inverse agonism) or agonist-stimulated (for antagonism) [³⁵S]GTPγS binding versus the log concentration of the test compound to determine IC₅₀ or EC₅₀ values.

-

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The following table presents a realistic, albeit hypothetical, profile for a promising H3R inverse agonist candidate based on published data for similar compounds.[5]

| Parameter | Assay Type | Receptor/Cell Line | Hypothetical Value | Interpretation |

| Binding Affinity (Ki) | Radioligand Binding | Human H3R (HEK293) | 1.5 nM | High affinity for the target receptor. |

| Functional Activity (IC₅₀) | [³⁵S]GTPγS Binding | Human H3R (HEK293) | 8.2 nM | Potent inverse agonist activity. |

| Selectivity (Ki) | Radioligand Binding | Human H1R (CHO-K1) | > 10,000 nM | >6000-fold selective over H1R. |

| Selectivity (Ki) | Radioligand Binding | Human H2R (SK-N-MC) | > 10,000 nM | >6000-fold selective over H2R. |

| Selectivity (Ki) | Radioligand Binding | Human H4R (HEK293) | > 8,000 nM | >5000-fold selective over H4R. |

In Vivo Pharmacological Evaluation

Once a compound demonstrates a potent and selective in-vitro profile, the next critical phase is to assess its activity in a living system. The primary goals are to confirm target engagement in the brain and evaluate its effects on cognitive functions.

Protocol 3: Rodent Novel Object Recognition (NOR) Test

-

Objective: To assess the compound's effect on non-spatial working memory and its potential to reverse cognitive deficits.

-

Causality: This test leverages the innate preference of rodents to explore novel objects over familiar ones. A rodent with intact memory will spend more time exploring a new object. This model is sensitive to the effects of pro-cognitive agents.[6]

-

Materials:

-

Male Wistar rats or C57BL/6 mice.

-

Test arena (e.g., 50x50x50 cm open field).

-

A variety of objects (in triplicate) that are distinct in shape, color, and texture but similar in size and lacking innate motivational properties.

-

Cognitive impairing agent (optional): Scopolamine (a muscarinic antagonist).

-

Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

-

Methodology:

-

Habituation: For 2-3 days, allow each animal to explore the empty test arena for 10 minutes to reduce novelty-induced stress.

-

Acquisition Phase (T1):

-

Administer the test compound (e.g., 0.1, 1, 10 mg/kg, p.o.) or vehicle 60 minutes before the trial.

-

If using a deficit model, administer scopolamine (e.g., 0.5 mg/kg, i.p.) 30 minutes before the trial.

-

Place the animal in the arena containing two identical objects (A1 and A2) and allow it to explore for 5 minutes. Record the time spent exploring each object.

-

-

Retention Phase (T2):

-

After a retention interval (e.g., 1 hour or 24 hours), place the animal back in the arena. One of the familiar objects is replaced with a novel object (A and B).

-

Allow the animal to explore for 5 minutes and record the time spent exploring the familiar (A) and novel (B) objects.

-

-

Data Analysis: Calculate a Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful memory, while a DI near zero suggests a memory deficit. Statistical analysis (e.g., ANOVA) is used to compare the DI between treatment groups. An effective pro-cognitive compound will significantly increase the DI in impaired animals or enhance it in normal animals.[6]

-

Conclusion and Strategic Outlook

The imidazolyl-piperidine scaffold is a cornerstone of modern CNS drug discovery, particularly in the pursuit of histamine H3 receptor modulators. While the specific isomer This compound remains an unexplored entity in the public domain, its structure provides a strong rationale for investigating it as an H3R antagonist/inverse agonist.

The workflow presented here offers a robust, industry-standard cascade for its complete pharmacological characterization. By systematically proceeding from high-affinity binding to functional activity, selectivity profiling, and finally to in-vivo validation in relevant behavioral models, researchers can definitively elucidate the biological activity of this novel compound. Positive results from this testing paradigm would establish this compound as a valuable lead compound for developing novel therapeutics to address cognitive dysfunction.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of novel histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(1-methyl-1H-imidazol-2-yl)piperidine | CymitQuimica [cymitquimica.com]

- 6. VUF-5681 - Wikipedia [en.wikipedia.org]

3-(1H-imidazol-2-yl)piperidine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 3-(1H-imidazol-2-yl)piperidine and its Derivatives as Histamine H3 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound this compound represents a core structural motif found in a significant class of pharmacologically active agents, primarily targeting the histamine H3 receptor (H3R). While this specific molecule is a foundational chemical entity, its derivatives have been extensively investigated as potent and selective H3R antagonists and inverse agonists.[1] This guide will provide an in-depth exploration of the mechanism of action of compounds based on this imidazolylpiperidine scaffold, focusing on their interaction with the H3R and the subsequent downstream signaling events. Understanding this mechanism is crucial for the rational design and development of novel therapeutics for a range of neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention deficit hyperactivity disorder (ADHD).[2][3][4]

The histamine H3 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system (CNS).[3][5] It functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[3][5] Furthermore, it acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[2][3][5] This unique positioning allows the H3R to play a critical role in maintaining the delicate balance of neurotransmission in the brain.

Molecular Mechanism of Action: Histamine H3 Receptor Antagonism

Compounds derived from the this compound scaffold primarily exert their effects by acting as antagonists or inverse agonists at the histamine H3 receptor.

1. Receptor Binding and Antagonism:

The imidazole and piperidine moieties are key pharmacophoric elements that contribute to the high affinity and selectivity of these compounds for the H3R.[1][6] The imidazole ring is believed to interact with key amino acid residues in the binding pocket of the receptor, while the piperidine ring often serves as a scaffold for further chemical modifications that can enhance potency and modulate pharmacokinetic properties.[6][7]

As antagonists, these compounds bind to the H3R and block the binding of the endogenous agonist, histamine. This prevents the receptor from being activated and initiating its downstream signaling cascade. Many H3R antagonists also exhibit inverse agonism, meaning they can inhibit the constitutive activity of the receptor even in the absence of an agonist.[4]

2. Downstream Signaling Pathways:

The histamine H3 receptor is coupled to inhibitory G proteins of the Gαi/o family.[2][3][8] Upon activation by an agonist, the following signaling events are initiated:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[2][8]

-

Modulation of Ion Channels: The βγ subunits of the G protein can interact with and modulate the activity of N-type voltage-gated calcium channels, reducing calcium influx and subsequently neurotransmitter release.[3]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: H3R activation can also stimulate the MAPK/ERK signaling pathway.[2][9]

-

Activation of Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway, which is involved in cell survival and other cellular processes, can also be activated by H3R stimulation.[8][10]

By blocking the activation of the H3R, this compound-based antagonists prevent these downstream signaling events.

References

- 1. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 4. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Applications of 3-(1H-imidazol-2-yl)piperidine

A Note on the Scope of this Guide: Direct research on the specific chemical entity 3-(1H-imidazol-2-yl)piperidine is limited in publicly available scientific literature. This guide, therefore, adopts an inferential and predictive approach, grounded in the established principles of medicinal chemistry and pharmacology. By examining the synthesis, biological activities, and therapeutic applications of structurally analogous compounds containing the core moieties of imidazole and piperidine, we aim to provide a comprehensive and scientifically rigorous exploration of the potential of this compound as a novel therapeutic agent. This document is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for initiating further investigation into this promising chemical space.

Introduction: The Imidazole-Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast array of clinically approved drugs targeting a wide range of diseases.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional arrangements of substituents, which is critical for specific interactions with biological targets. The metabolic stability of the piperidine ring often contributes to favorable pharmacokinetic profiles.[1]

Similarly, the imidazole ring is a key component in many biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[2] Its aromatic nature and ability to act as both a hydrogen bond donor and acceptor make it a versatile pharmacophore for engaging with various enzymes and receptors.[2]

The combination of these two scaffolds into a single molecule, such as this compound, creates a chemical entity with significant potential for novel pharmacological activities. Based on the extensive research on related compounds, this guide will primarily explore the potential of this compound as a modulator of the histamine H3 receptor and its consequent applications in neurological disorders, as well as its potential in other therapeutic areas like pain management, inflammation, and oncology.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized by combining established methods for the synthesis of 2-substituted imidazoles and 3-substituted piperidines. A common and efficient method for constructing the imidazole ring is the Radiszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3] The 3-aminopiperidine precursor can be synthesized from readily available starting materials like L-glutamic acid.

A proposed multi-step synthesis is outlined below:

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of N-Boc-3-aminopiperidine from L-glutamic acid.

-

Following the procedure described by Yadav et al. (2024), L-glutamic acid is converted to the corresponding N-Boc protected diol in a multi-step process involving esterification, Boc-protection, and reduction.

-

The resulting diol is then tosylated and cyclized with a suitable amine to yield the N-Boc-3-aminopiperidine precursor.

Step 2: Synthesis of this compound.

-

A variation of the Radiszewski synthesis can be employed.[3][4] The N-Boc-3-aminopiperidine from Step 1 can be converted to the corresponding aldehyde.

-

This aldehyde is then reacted with glyoxal and a source of ammonia, such as ammonium acetate, in a suitable solvent like acetic acid, and heated to facilitate the cyclization and formation of the imidazole ring.[5]

-

The final step involves the deprotection of the Boc group under acidic conditions to yield the target compound, this compound.

Caption: Proposed synthetic pathway for this compound.

Predicted Pharmacology and Mechanism of Action

The structural features of this compound suggest several potential biological targets. Notably, many imidazole-piperidine derivatives are potent antagonists or inverse agonists of the histamine H3 receptor.[6][7][8][9]

Primary Target Hypothesis: Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It acts as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.